Tigecycline mesylate

Description

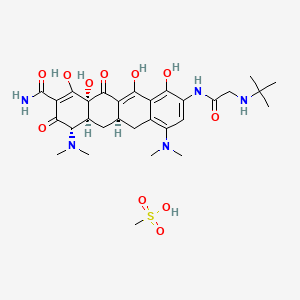

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O8.CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H3,(H,2,3,4)/t12-,14-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMALYUMKBOEGR-KXLOKULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tigecycline Mesylate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline, the first-in-class glycylcycline antibiotic, represents a significant advancement in combating multidrug-resistant bacteria. Its unique structural modification, the addition of a 9-glycylamido substituent to the minocycline core, enables it to overcome common tetracycline resistance mechanisms. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathways of tigecycline mesylate. Detailed experimental protocols, quantitative data on its antimicrobial activity and pharmacokinetic profile, and visualizations of its synthesis and mechanism of action are presented to serve as a comprehensive resource for researchers and drug development professionals.

Discovery and Development

The emergence of multidrug-resistant pathogens in the 1980s spurred renewed interest in the development of novel antibiotics. Researchers at American Cyanamid (later Wyeth) revisited the tetracycline class of antibiotics, seeking to modify existing structures to evade bacterial resistance. This effort led to the creation of a new class of antibiotics known as glycylcyclines.

The key innovation was the attachment of an N-alkyl-glycylamido side chain to the 9-position of the tetracycline scaffold, a modification not present in naturally occurring or other semisynthetic tetracyclines. This structural change proved crucial in overcoming the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection. The addition of the glycylamido moiety sterically hinders the binding of ribosomal protection proteins and reduces the affinity of the drug for bacterial efflux pumps.

Among the numerous glycylcycline derivatives synthesized and tested, tigecycline, a 9-t-butylglycylamido derivative of minocycline, emerged as the most promising candidate due to its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Mechanism of Action

Tigecycline exerts its bacteriostatic action by inhibiting protein synthesis in bacteria.[1] It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl transfer RNA (tRNA) molecules into the A site of the ribosome. This prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein synthesis.

Tigecycline's affinity for the bacterial ribosome is significantly higher than that of its predecessors, tetracycline and minocycline. This enhanced binding is a key factor in its potent antimicrobial activity and its ability to overcome ribosomal protection mechanisms of resistance.

Chemical Synthesis

The synthesis of tigecycline is a multi-step process that typically starts from the commercially available antibiotic, minocycline hydrochloride. The overall strategy involves the introduction of an amino group at the 9-position of the minocycline core, followed by acylation with a protected glycine derivative. The final step involves the formation of the mesylate salt for improved stability and formulation.

Experimental Protocols

The following protocols are representative examples based on procedures outlined in the patent literature.[2][3][4][5][6][7]

Step 1: Synthesis of 9-Nitrominocycline

-

Materials: Minocycline hydrochloride, concentrated sulfuric acid, potassium nitrate.

-

Procedure:

-

To a cooled ( -5°C to 0°C) solution of concentrated sulfuric acid, add minocycline hydrochloride portion-wise while maintaining the temperature below 5°C.

-

Once the minocycline is fully dissolved, add potassium nitrate portion-wise, ensuring the temperature does not exceed 5°C.

-

Stir the reaction mixture at 0-5°C for 1-2 hours.

-

The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is quenched by slowly adding it to a mixture of isopropyl alcohol and water at a low temperature.

-

The precipitated 9-nitrominocycline sulfate is collected by filtration, washed with a cold solvent mixture (e.g., isopropyl alcohol/water), and dried under vacuum.

-

Step 2: Synthesis of 9-Aminominocycline

-

Materials: 9-Nitrominocycline, methanol, water, palladium on carbon (Pd/C) catalyst.

-

Procedure:

-

Suspend 9-nitrominocycline in a mixture of methanol and water.

-

Transfer the suspension to a hydrogenation reactor.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the reactor with hydrogen gas (typically 40-50 psi) and stir the mixture at room temperature.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The filtrate containing 9-aminominocycline can be used directly in the next step or the product can be isolated as a salt (e.g., hydrochloride or sulfate) by precipitation.

-

Step 3: Synthesis of Tigecycline (Base)

-

Materials: 9-Aminominocycline, N-tert-butylglycyl chloride hydrochloride, a suitable solvent (e.g., N,N-dimethylformamide or a mixture of acetonitrile and N,N-dimethylpropyleneurea), and a base (e.g., sodium carbonate or triethylamine).

-

Procedure:

-

Dissolve 9-aminominocycline in the chosen solvent system and cool the solution to 0-5°C.

-

In a separate flask, prepare a solution or suspension of N-tert-butylglycyl chloride hydrochloride in the same solvent.

-

Slowly add the N-tert-butylglycyl chloride hydrochloride solution to the 9-aminominocycline solution while maintaining the temperature at 0-5°C and in the presence of a base to neutralize the generated HCl.

-

Stir the reaction mixture at a low temperature for several hours.

-

Monitor the reaction by HPLC.

-

Once the reaction is complete, the crude tigecycline is typically isolated by precipitation with an anti-solvent, followed by filtration.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol).

-

Step 4: Synthesis of this compound

-

Materials: Tigecycline (base), methanesulfonic acid, a suitable solvent (e.g., a mixture of dichloromethane and methanol).

-

Procedure:

-

Dissolve the purified tigecycline base in a suitable solvent such as a mixture of dichloromethane and methanol.

-

Cool the solution to 0-5°C.

-

Slowly add one equivalent of methanesulfonic acid, either neat or dissolved in a small amount of the reaction solvent.

-

Stir the mixture at a low temperature for a short period to ensure complete salt formation.

-

The this compound salt can be isolated by precipitation with an anti-solvent (e.g., diethyl ether or heptane), followed by filtration and drying under vacuum.

-

Alternatively, the solvent can be removed under reduced pressure to yield the solid mesylate salt.

-

Final Formulation: For pharmaceutical use, this compound is often prepared as a lyophilized powder for injection.[8][9][10][11] This involves dissolving the purified this compound in water for injection, possibly with excipients like lactose, filtering the solution to sterilize it, filling into vials, and then freeze-drying under controlled conditions.

Quantitative Data

In Vitro Antimicrobial Activity

The in vitro activity of tigecycline is characterized by low minimum inhibitory concentrations (MICs) against a broad range of pathogens.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.12 | 0.25 |

| Staphylococcus aureus (MRSA) | 0.12 | 0.5 |

| Streptococcus pneumoniae | 0.015 | 0.03 |

| Enterococcus faecalis (VSE) | 0.12 | 0.5 |

| Enterococcus faecium (VRE) | 0.06 | 0.12 |

| Escherichia coli | 0.25 | 0.5 |

| Klebsiella pneumoniae | 0.5 | 1 |

| Enterobacter cloacae | 0.5 | 1 |

| Acinetobacter baumannii | 0.5 | 1 |

Data compiled from multiple sources. Actual values may vary depending on the study and testing methodology.

Pharmacokinetic Properties

Tigecycline is administered intravenously and exhibits a unique pharmacokinetic profile.

| Parameter | Value | Unit |

| Volume of Distribution (Vd) | 7 - 10 | L/kg |

| Systemic Clearance | 0.2 - 0.3 | L/h/kg |

| Elimination Half-life (t½) | ~27 - 42 | hours |

| Protein Binding | 71 - 89 | % |

| Primary Route of Elimination | Biliary/Fecal | - |

| Renal Excretion (unchanged) | ~22 | % |

Data compiled from multiple sources.[1]

Conclusion

This compound remains a critical tool in the management of serious bacterial infections, particularly those caused by multidrug-resistant organisms. Its development through rational drug design, building upon the tetracycline scaffold, serves as a prime example of successful antibiotic innovation. The synthetic route, while multi-stepped, is well-established, allowing for the production of this life-saving medication. The data presented in this guide underscore its potent in vitro activity and favorable pharmacokinetic profile, which contribute to its clinical efficacy. Continued research and a thorough understanding of its chemistry and biology are essential for its optimal use and for the development of future generations of antibiotics.

References

- 1. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]

- 3. WO2010032219A1 - Process for the preparation of tigecycline - Google Patents [patents.google.com]

- 4. CN114957031B - Novel method for synthesizing 9-amino minocycline sulfate - Google Patents [patents.google.com]

- 5. US20090099376A1 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]

- 6. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Formulation of Tigecycline Injection by Lyophilization Technique | Semantic Scholar [semanticscholar.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. CN1985835A - Prepnaring method for freeze dried tigecycline powder for injection - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Tigecycline Mesylate: A Comprehensive Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigecycline mesylate, a glycylcycline antimicrobial, represents a significant development in the armamentarium against multidrug-resistant (MDR) bacteria. As a derivative of minocycline, its unique chemical structure allows it to overcome common tetracycline resistance mechanisms, rendering it effective against a broad spectrum of pathogens. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, complete with quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and resistance pathways.

Antibacterial Spectrum of Tigecycline

Tigecycline exhibits a broad spectrum of in vitro activity against a wide array of Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2][3][4] It is particularly valuable for its activity against organisms that have developed resistance to other antibiotic classes.[2][5]

Gram-Positive Aerobes

Tigecycline demonstrates potent activity against a variety of Gram-positive aerobes, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][5]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |

| Staphylococcus aureus (methicillin-susceptible) | 0.12 | 0.25 | >99 |

| Staphylococcus aureus (methicillin-resistant) | 0.25 | 0.5 | >98 |

| Enterococcus faecalis (vancomycin-susceptible) | 0.06 | 0.12 | 100 |

| Enterococcus faecium (vancomycin-resistant) | 0.06 | 0.12 | 100 |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.03 | 0.06 | 100 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.06 | 0.12 | >99 |

Note: MIC₅₀ and MIC₉₀ values are representative ranges compiled from multiple studies. Actual values may vary depending on the specific isolates and testing methodologies.

Gram-Negative Aerobes

Tigecycline is active against many clinically important Gram-negative aerobes, including Escherichia coli and Klebsiella pneumoniae, even those producing extended-spectrum β-lactamases (ESBLs).[2][5] However, it has limited activity against Pseudomonas aeruginosa and Proteus species.[2][5]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |

| Escherichia coli | 0.12 - 0.25 | 0.5 - 1 | 90 - 99 |

| Klebsiella pneumoniae | 0.5 - 1 | 1 - 2 | 85 - 95 |

| Enterobacter cloacae | 0.25 | 1 | ~90 |

| Acinetobacter baumannii | 0.5 - 1 | 2 | 80 - 90 |

| Citrobacter freundii | 0.25 | 1 | >90 |

| Serratia marcescens | 1 | 2 | Variable |

Note: MIC₅₀ and MIC₉₀ values are representative ranges compiled from multiple studies. Actual values may vary depending on the specific isolates and testing methodologies.

Anaerobic Bacteria

Tigecycline demonstrates excellent in vitro activity against a broad range of anaerobic bacteria, including Bacteroides fragilis and Clostridium perfringens.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |

| Bacteroides fragilis group | 0.5 | 2 | >95 |

| Prevotella spp. | 0.12 | 0.5 | >98 |

| Fusobacterium spp. | 0.12 | 0.25 | >99 |

| Clostridium perfringens | 0.06 | 0.12 | 100 |

| Peptostreptococcus spp. | 0.12 | 0.25 | >98 |

Note: MIC₅₀ and MIC₉₀ values are representative ranges compiled from multiple studies. Actual values may vary depending on the specific isolates and testing methodologies.

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[6][7] It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[7][8] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein synthesis.[7] The glycylamido moiety attached to the 9-position of the minocycline core enhances its binding affinity and allows it to overcome common tetracycline resistance mechanisms.[6][7]

Caption: Tigecycline's mechanism of action on the bacterial ribosome.

Mechanisms of Resistance

While tigecycline is designed to evade common tetracycline resistance mechanisms, resistance can still emerge. The primary mechanisms of resistance to tigecycline involve the overexpression of chromosomally encoded efflux pumps.[9]

In Gram-negative bacteria, the most common mechanism is the upregulation of the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC pump in Enterobacteriaceae and Acinetobacter baumannii.[9] These pumps actively transport tigecycline out of the bacterial cell, reducing its intracellular concentration and efficacy.

Caption: Overexpression of efflux pumps as a mechanism of tigecycline resistance.

Experimental Protocols for Susceptibility Testing

The determination of tigecycline's in vitro activity is primarily conducted using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07-A10)

This method involves the serial dilution of tigecycline in cation-adjusted Mueller-Hinton broth (CAMHB) to determine the minimum inhibitory concentration (MIC).

1. Preparation of Tigecycline Stock Solution:

-

Reconstitute this compound powder with a suitable solvent (e.g., sterile water) to a known concentration (e.g., 1280 µg/mL).

2. Preparation of Microdilution Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Perform serial twofold dilutions of the tigecycline stock solution across the wells to achieve the desired concentration range (e.g., 16 to 0.008 µg/mL).

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

-

The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Experimental workflow for the broth microdilution MIC test.

EUCAST Methodology

The EUCAST protocol for broth microdilution is largely similar to the CLSI method, with specific recommendations for media, inoculum density, and incubation conditions detailed in their official documentation. It is crucial to consult the latest EUCAST guidelines for precise procedural details.

Conclusion

This compound possesses a broad and potent antibacterial spectrum, making it a valuable therapeutic option for treating infections caused by multidrug-resistant pathogens. Its efficacy against MRSA, VRE, and ESBL-producing Gram-negative bacteria underscores its clinical importance. Understanding its mechanism of action and the potential for resistance development is crucial for its judicious use. Standardized susceptibility testing methodologies, such as those provided by CLSI and EUCAST, are essential for accurately determining its in vitro activity and guiding appropriate clinical use to preserve its efficacy for the future.

References

- 1. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 6. RIDACOM â Comprehensive Bioscience Supplier - MIC Tigecycline for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]

- 7. Mechanisms of tigecycline resistance in Gram-negative bacteria: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The tigecycline resistance mechanisms in Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Tigecycline Mesylate Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigecycline, a glycylcycline antimicrobial, has served as a critical last-resort treatment against multidrug-resistant (MDR) bacteria. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. This in-depth technical guide provides a comprehensive overview of the core mechanisms of tigecycline resistance, detailed experimental protocols for their investigation, and quantitative data to inform research and development efforts.

Core Resistance Mechanisms

Resistance to tigecycline is primarily mediated by three principal mechanisms: overexpression of efflux pumps, alterations in the ribosomal target, and enzymatic inactivation of the drug.

Efflux Pump Overexpression

The most prevalent mechanism of tigecycline resistance involves the active extrusion of the antibiotic from the bacterial cell by efflux pumps, thereby reducing its intracellular concentration to sub-inhibitory levels.[1][2] Two major superfamilies of efflux pumps are implicated: the Resistance-Nodulation-Division (RND) family and the Major Facilitator Superfamily (MFS).

-

RND-Type Efflux Pumps: These are complex, tripartite systems that span both the inner and outer membranes of Gram-negative bacteria. Overexpression of RND pumps such as AcrAB-TolC and OqxAB in Enterobacterales and AdeABC, AdeFGH, and AdeIJK in Acinetobacter baumannii is a major contributor to tigecycline resistance.[2][3] The upregulation of these pumps is often a result of mutations in their local or global regulatory genes. For instance, mutations in ramR and acrR, which encode repressors of the ramA and acrAB genes respectively, lead to the overexpression of the AcrAB-TolC pump and a subsequent increase in tigecycline resistance.[4][5]

-

MFS-Type Efflux Pumps: The Tet(A) efflux pump, traditionally associated with tetracycline resistance, can also contribute to reduced susceptibility to tigecycline, particularly when mutations within the tet(A) gene are present.[6] These mutated Tet(A) pumps exhibit an increased capacity to recognize and expel tigecycline.

Ribosomal Alterations

Tigecycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit and preventing the accommodation of aminoacyl-tRNA in the A-site, thereby inhibiting protein synthesis.[7] Resistance can arise from mutations in the components of the ribosome that reduce the binding affinity of tigecycline.

-

Mutations in the rpsJ Gene: The rpsJ gene encodes the ribosomal protein S10. Mutations in this gene, particularly in the flexible loop region, have been associated with decreased susceptibility to tigecycline in both Gram-negative and Gram-positive bacteria.[8][9] However, these mutations typically confer only a modest increase in the minimum inhibitory concentration (MIC) of tigecycline.[8]

Enzymatic Inactivation

A more recent and concerning mechanism of tigecycline resistance is the enzymatic modification of the drug by flavin-dependent monooxygenases encoded by the tet(X) genes.[10] These enzymes hydroxylate the tigecycline molecule, rendering it inactive. The plasmid-mediated nature of tet(X) genes, particularly variants like tet(X3) and tet(X4), poses a significant threat due to their potential for rapid horizontal dissemination among clinically relevant pathogens.[10]

Quantitative Data on Resistance Mechanisms

The following tables summarize the quantitative impact of various resistance mechanisms on tigecycline MIC levels.

| Resistance Mechanism | Gene(s) Involved | Bacterial Species | Fold Increase in Tigecycline MIC | References |

| Efflux Pump Overexpression | ramR mutation | Klebsiella pneumoniae | 8-fold | [6][11] |

| acrR mutation | Klebsiella pneumoniae | 4 to ≥8-fold | [4] | |

| acrAB knockout | Klebsiella pneumoniae | 16-fold decrease | [10] | |

| oqxAB overexpression | Klebsiella pneumoniae | 28 to 309-fold increase in gene expression | [9] | |

| AcrAB-TolC overexpression | Morganella morganii | 48.5-fold increase in acrA expression, 128-fold increase in MIC | [12] | |

| tmexCD1-toprJ1 | Klebsiella pneumoniae | 4 to 32-fold | [9] | |

| Ribosomal Alteration | rpsJ mutation (V57L) | Escherichia coli | 4-fold | |

| Enzymatic Inactivation | tet(X3)/tet(X4) | Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii | 64 to 128-fold | [7] |

| tet(A) variant (type 1) | Klebsiella pneumoniae | 8-fold | [6] | |

| tet(A) variant (type 2) | Klebsiella pneumoniae | 4-fold | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the MIC of tigecycline. Due to the lability of tigecycline in the presence of oxygen, special precautions are necessary to ensure accurate and reproducible results.

Materials:

-

Tigecycline analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum

-

Oxyrase® enzyme (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Media Preparation: Prepare CAMHB on the day of use. If using pre-prepared broth, it must be stored at 4°C and used within 12 hours of preparation.[13] To mitigate the effects of oxidation, freshly prepared broth is strongly recommended. Alternatively, supplement aged CAMHB with Oxyrase® to a final concentration of 2% (v/v) to create an oxygen-depleted environment.[11]

-

Tigecycline Stock Solution: Prepare a stock solution of tigecycline in sterile deionized water. The stability of aqueous tigecycline solutions is limited; therefore, prepare fresh stock solutions for each experiment.

-

Serial Dilutions: Perform two-fold serial dilutions of tigecycline in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

Efflux Pump Activity Assays

a) Protocol: Ethidium Bromide Accumulation Assay

This assay indirectly measures efflux pump activity by quantifying the intracellular accumulation of the fluorescent substrate ethidium bromide (EtBr). Reduced accumulation of EtBr suggests active efflux.

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) solution

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN) (efflux pump inhibitors)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

-

Loading with EtBr: Add EtBr to the cell suspension at a final concentration that is sub-inhibitory.

-

Inhibition of Efflux (Control): In a parallel sample, add an efflux pump inhibitor (e.g., CCCP at 10-20 µM or PAβN at 50-100 µg/mL) to the cell suspension before adding EtBr. This will block efflux and serve as a positive control for maximum accumulation.

-

Incubation: Incubate the samples at 37°C for a defined period (e.g., 30-60 minutes) to allow for EtBr uptake and efflux.

-

Fluorescence Measurement: Measure the fluorescence of the cell suspensions using a fluorometer with appropriate excitation and emission wavelengths for EtBr (e.g., excitation at 530 nm and emission at 600 nm).

-

Data Analysis: Compare the fluorescence intensity of the test sample to the sample with the efflux pump inhibitor. Lower fluorescence in the test sample indicates active efflux of EtBr.

b) Protocol: Nile Red Efflux Assay

This real-time assay directly measures the efflux of the fluorescent dye Nile Red from pre-loaded cells.

Materials:

-

Bacterial culture

-

Potassium phosphate buffer (PPB) with MgCl2

-

Nile Red solution

-

CCCP (for pre-loading)

-

Glucose solution

-

Fluorometer with kinetic reading capabilities

Procedure:

-

Cell Preparation: Grow bacteria overnight. Harvest, wash, and resuspend the cells in PPB to an OD660 of 1.0.[1]

-

Pre-loading with Nile Red: Add a low concentration of CCCP (e.g., 5-10 µM) to the cell suspension to de-energize the cells and inhibit efflux. Then, add Nile Red (e.g., 5 µM) and incubate for at least 3 hours to allow for dye accumulation.[1]

-

Washing: Centrifuge the cells to remove the extracellular Nile Red and CCCP. Resuspend the cells in fresh PPB.

-

Initiation of Efflux: Transfer the cell suspension to a cuvette in the fluorometer. Initiate efflux by adding a glucose solution (to energize the cells).

-

Kinetic Measurement: Immediately begin recording the decrease in fluorescence over time as Nile Red is pumped out of the cells.

-

Data Analysis: The rate of fluorescence decrease is proportional to the efflux pump activity.

Gene Expression Analysis

Protocol: Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of genes involved in tigecycline resistance, such as those encoding efflux pumps and their regulators.

Materials:

-

Bacterial culture

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit for cDNA synthesis

-

SYBR Green or TaqMan-based qPCR master mix

-

Validated primers for target and reference genes (see table below)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from bacterial cultures grown to the mid-logarithmic phase using a commercial RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target genes (e.g., acrB, oqxB, ramA, tet(X), rpsJ) and a validated housekeeping gene (e.g., 16S rRNA, rrsE) for normalization.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument according to the manufacturer's instructions.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the test and control conditions.

Validated qRT-PCR Primers:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| acrB | GGTGGCGGTTTTGCTGTATT | GCGGATGAACATGACCATGA | [14] |

| oqxB | TTCTCCCCCGGCGGGAAGTAC | CTCGGCCATTTTGGCGCGTA | [15] |

| ramA | GTCGCTGTTCGTTTCATCGG | CGTTCATGCCGTCCTTATCG | [16] |

| tet(X) | GGC GGT GTT TGG TCT TAT GA | CGA TGA GGC TGA GAG AAG CA | [17] |

| rpsJ | GCG AAG AAG GTT AAG CGT AA | GCT TCG GTT GCT TCA TTT TC | [18] |

| 16S rRNA | GTGCCAGCMGCCGCGGTAA | AGGTCGGTGGCTCYGCACT | [18] |

Visualizations

Signaling Pathways and Logical Relationships

Conclusion

The mechanisms of resistance to tigecycline are multifaceted and continue to evolve. A thorough understanding of these mechanisms, coupled with robust and standardized experimental methodologies, is paramount for the effective surveillance of resistance, the development of novel antimicrobial strategies, and the preservation of tigecycline's clinical utility. This guide provides a foundational resource for researchers and drug development professionals engaged in the critical effort to combat antimicrobial resistance.

References

- 1. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Over expression of AdeABC and AcrAB-TolC efflux systems confers tigecycline resistance in clinical isolates of Acinetobacter baumannii and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of Tigecycline Resistance among Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ramR Mutations in Clinical Isolates of Klebsiella pneumoniae with Reduced Susceptibility to Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of ramR and tet(A) Mutations in Conferring Tigecycline Resistance in Carbapenem-Resistant Klebsiella pneumoniae Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasmid-encoded tet(X) genes that confer high-level tigecycline resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. AcrAB-TolC efflux pump overexpression and tet(A) gene mutation increase tigecycline resistance in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. AcrAB Efflux Pump Plays a Role in Decreased Susceptibility to Tigecycline in Morganella morganii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Expression of acrA and acrB Genes in Esherichia coli Mutants with or without marR or acrR Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of OqxAB Efflux Pumps, a Multidrug-Resistant Agent in Bacterial Infection in Patients Referring to Teaching Hospitals in Ahvaz, Southwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-Time PCR and Statistical Analyses of acrAB and ramA Expression in Clinical Isolates of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

Unraveling the Journey of Tigecycline Mesylate: An In-depth Pharmacokinetic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic properties of tigecycline mesylate, a broad-spectrum glycylcycline antibiotic. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for research and development purposes.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of tigecycline is characterized by a large volume of distribution and a long half-life, indicating extensive tissue penetration and retention. The following tables summarize key pharmacokinetic parameters observed in various populations.

Table 1: Single and Multiple Dose Pharmacokinetics in Healthy Adults

| Parameter | Single Dose (100 mg) | Multiple Dose (100 mg loading, then 50 mg q12h) | Reference(s) |

| Cmax (ng/mL) | 1.45 | ~0.6 | [1][2] |

| AUC (µg·h/mL) | 5.19 (AUC0-∞) | ~5-6 (AUC0-24,ss) | [1][2] |

| Half-life (t½) (h) | ~27 - 42 | ~37 - 67 | [3][4][5] |

| Clearance (CL) (L/h) | 21.8 | 0.2 - 0.3 (L/h/kg) | [2][3][4][5] |

| Volume of Distribution (Vd) (L/kg) | 7 - 10 | 7 - 10 | [4][6][7] |

| Protein Binding (%) | 71 - 89 (concentration-dependent) | 71 - 89 (concentration-dependent) | [5][7][8] |

Table 2: Pharmacokinetics in Special Populations

| Population | Key Parameter Changes | Dosing Recommendations | Reference(s) |

| Severe Hepatic Impairment (Child-Pugh C) | Clearance reduced by 55%, Half-life increased by 43% | 100 mg loading dose, then 25 mg every 12 hours | [6][9] |

| Mild to Moderate Hepatic Impairment (Child-Pugh A/B) | No significant alteration in pharmacokinetics | No dosage adjustment required | [6] |

| Severe Renal Impairment (CrCl <30 mL/min) / ESRD on Hemodialysis | Clearance reduced by ~20%, Not significantly removed by hemodialysis | No dosage adjustment required | [1][10] |

| Critically Ill Patients | High inter-individual variability. APACHE II score and age can affect clearance and volume of distribution respectively. | Dose adjustments may be necessary based on clinical context and potentially therapeutic drug monitoring. | [7][11] |

Experimental Protocols

The determination of tigecycline's pharmacokinetic parameters relies on robust analytical methodologies for quantifying the drug in biological matrices.

Sample Collection and Processing

Blood samples are typically collected at various time points following intravenous administration of tigecycline. Plasma is separated by centrifugation and stored frozen until analysis. For tissue distribution studies, tissue samples are collected, homogenized, and processed to extract the drug.

Analytical Methods for Tigecycline Quantification

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for the quantitative analysis of tigecycline in biological samples.[4][10][12]

A. Sample Preparation:

A common method for sample preparation is protein precipitation.[13] This involves adding a precipitating agent, such as trichloroacetic acid, to the plasma sample to remove proteins that can interfere with the analysis. The sample is then centrifuged, and the supernatant containing tigecycline is collected for analysis.

B. Chromatographic Separation:

The prepared sample is injected into an HPLC or UPLC system. Chromatographic separation is typically achieved using a C18 reverse-phase column.[13][14] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is often used to separate tigecycline from endogenous components.

C. Detection and Quantification:

For HPLC methods, UV detection at a specific wavelength (e.g., 250 nm) can be used.[15] However, LC-MS/MS provides higher sensitivity and selectivity.[13][14] In LC-MS/MS, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for tigecycline and an internal standard (e.g., minocycline or tetracycline).[13][14] This selected reaction monitoring (SRM) allows for accurate quantification of the drug even at low concentrations.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis methods.[4][16] Software programs are utilized to determine parameters such as Cmax, AUC, half-life, clearance, and volume of distribution. Population pharmacokinetic (PopPK) modeling is also frequently employed to identify sources of variability in drug disposition among different patient populations.[17][18][19]

Visualizing Pharmacokinetic and Experimental Processes

Tigecycline Pharmacokinetic Pathway

The following diagram illustrates the primary pharmacokinetic processes of this compound in the body.

Caption: Overview of Tigecycline's Pharmacokinetic Pathway.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for conducting a pharmacokinetic study of tigecycline.

Caption: Workflow of a Tigecycline Pharmacokinetic Study.

Absorption

Due to poor oral bioavailability, tigecycline is administered exclusively via intravenous infusion.[5] This ensures complete (100%) bioavailability in the systemic circulation.

Distribution

Tigecycline exhibits extensive and rapid distribution into tissues, which is a hallmark of its pharmacokinetic profile.[4][16] This is evidenced by its large volume of distribution, ranging from 7 to 10 L/kg.[4][6][7] This extensive tissue penetration results in higher concentrations in various tissues, including the gallbladder, lung, and colon, compared to serum concentrations.[6] Conversely, concentrations in bone and synovial fluid are lower than in serum.[6] Tigecycline is moderately to highly bound to plasma proteins (71-89%), with binding being concentration-dependent.[5][7][8]

Metabolism

Tigecycline undergoes limited metabolism in humans.[6][7] The primary metabolic pathways, although minor, include glucuronidation and N-acetylation of the tigecycline molecule.[6][20] Less than 10% of an administered dose is metabolized via each of these pathways.[21] Due to its minimal metabolism, there is a low potential for drug-drug interactions involving metabolic enzymes like the cytochrome P450 system.[22]

Excretion

The primary route of elimination for tigecycline is biliary excretion, with approximately 59% of the administered dose being excreted unchanged in the feces.[5][6][20] Renal excretion of the unchanged drug is a secondary pathway, accounting for about 22% of the dose.[5][6] The drug has a long terminal elimination half-life, generally ranging from 37 to 67 hours in healthy adults after multiple doses, contributing to its sustained therapeutic effect.[3][4]

Drug-Drug Interactions

-

Warfarin: Co-administration may alter the clearance of R- and S-warfarin. Prothrombin time or other suitable anticoagulation tests should be monitored.[22]

-

Digoxin: Tigecycline does not significantly affect the pharmacokinetics of digoxin, and no dosage adjustment is necessary.[22]

-

CYP450 System: Tigecycline does not inhibit metabolism mediated by the major CYP450 isoforms, suggesting a low potential for altering the metabolism of drugs metabolized by these enzymes.[22]

-

Oral Contraceptives: The efficacy of oral contraceptives may be reduced when used concurrently with antibiotics like tigecycline.[23]

-

Calcineurin Inhibitors (e.g., tacrolimus, cyclosporine): Concomitant use may increase the serum trough concentrations of the calcineurin inhibitors, necessitating monitoring.[22][23]

This in-depth guide provides a foundational understanding of the pharmacokinetic properties of this compound, essential for guiding further research, optimizing clinical use, and informing the development of future glycylcycline antibiotics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Pharmacokinetics of Tigecycline after Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Population pharmacokinetics of tigecycline in critically ill patients [frontiersin.org]

- 8. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. simulations-plus.com [simulations-plus.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Tigecycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Quantitative analysis and pharmacokinetics study of tigecycline in human serum using a validated sensitive liquid chromatography with tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Tigecycline in Plasma and Bronchoalveolar Lavage Fluid by UPLC-MS/MS and Its Application to a Pharmacokinetic Study in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijrpas.com [ijrpas.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Population Pharmacokinetics of Tigecycline: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Population pharmacokinetics and individualized dosing of tigecycline for critically ill patients: a prospective study with intensive sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Metabolism, excretion, and pharmacokinetics of [14C]tigecycline, a first-in-class glycylcycline antibiotic, after intravenous infusion to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. mims.com [mims.com]

- 23. pfizermedical.com [pfizermedical.com]

Tigecycline Mesylate: A Comprehensive Guide to its Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigecycline is a glycylcycline antimicrobial agent, a synthetic derivative of minocycline. It represents a significant advancement in combating multidrug-resistant (MDR) bacteria. This technical guide provides an in-depth analysis of the core pharmacodynamic properties of tigecycline mesylate, focusing on its mechanism of action, spectrum of activity, key pharmacodynamic parameters, and mechanisms of resistance. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Tigecycline exerts its bacteriostatic action by inhibiting protein synthesis in bacteria.[1][2][3][4] It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][2][4] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein synthesis.[1][3][5] The binding of tigecycline to the 70S ribosome is significantly stronger than that of its predecessors, minocycline and tetracycline, with 5-fold and over 100-fold greater affinity, respectively.[2] This enhanced binding affinity is attributed to a glycylamido moiety attached to the 9-position of the minocycline core, a structural modification not present in other tetracyclines.[1][2] This unique structure also allows tigecycline to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[1][4]

Figure 1: Mechanism of action of tigecycline.

Spectrum of Activity

Tigecycline exhibits a broad spectrum of in vitro activity against a wide range of Gram-positive, Gram-negative, anaerobic, and atypical bacteria, including many strains resistant to other antibiotics.[2][3][6]

Gram-Positive Aerobes:

-

Staphylococcus aureus (including methicillin-resistant, MRSA)

-

Enterococcus species (including vancomycin-resistant, VRE)[5]

-

Streptococcus pneumoniae (including penicillin-resistant)[5]

-

Streptococcus pyogenes

-

Streptococcus agalactiae

Gram-Negative Aerobes:

-

Acinetobacter baumannii[7]

-

Citrobacter freundii[3]

-

Enterobacter cloacae[3]

-

Escherichia coli (including extended-spectrum β-lactamase [ESBL] producing strains)[3][5]

-

Haemophilus influenzae[2]

-

Klebsiella pneumoniae (including ESBL-producing strains)[3][5]

-

Neisseria gonorrhoeae[2]

Anaerobic Bacteria:

It is important to note that tigecycline has no activity against Pseudomonas aeruginosa or Proteus species.[2][3]

Quantitative Pharmacodynamic Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values of tigecycline against various clinically important bacteria.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Acinetobacter baumannii | 1 | 2 |

| Enterococcus faecalis (vancomycin-susceptible) | 0.064 | 0.125 |

| Enterococcus faecium (vancomycin-resistant) | 0.064 | 0.125 |

| Escherichia coli | 0.25 | 0.5 |

| Klebsiella pneumoniae | 0.5 | 1 |

| Staphylococcus aureus (methicillin-resistant) | 0.25 | 0.5 |

| Stenotrophomonas maltophilia | 1 | 2 |

Data compiled from multiple sources.[6][9][10]

Pharmacodynamic Index: AUC/MIC Ratio

The ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the key pharmacodynamic parameter that best correlates with the in vivo efficacy of tigecycline.[11] The target AUC/MIC values vary depending on the site of infection.

| Infection Type | Target AUC0-24/MIC |

| Complicated Skin and Skin Structure Infections (cSSSI) | ≥ 17.9 |

| Complicated Intra-Abdominal Infections (cIAI) | ≥ 6.96 |

| Hospital-Acquired Pneumonia (HAP) | ≥ 4.5 |

Data compiled from multiple sources.[5][12][13][14]

Post-Antibiotic Effect (PAE)

Tigecycline exhibits a prolonged post-antibiotic effect, meaning its suppressive effect on bacterial growth persists even after the drug concentration falls below the MIC.[15]

| Organism | PAE Duration (hours) |

| Escherichia coli | 1.8 - 4.9 |

| Staphylococcus aureus | 3.4 - 4.0 |

| Streptococcus pneumoniae | 8.9 |

| Enterococcus faecalis | 1.5 - 3.2 |

| Staphylococci (various) | 1.6 - 3.0 |

Data compiled from multiple sources.[11][15][16][17][18]

Time-Kill Kinetics

Time-kill studies demonstrate that tigecycline is generally bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria.[18] However, bactericidal activity (a ≥3-log10 reduction in CFU/mL) has been observed against Streptococcus pneumoniae and Legionella pneumophila.[15]

Mechanisms of Resistance

While tigecycline was designed to overcome common tetracycline resistance mechanisms, resistance to tigecycline can still emerge, primarily through the overexpression of efflux pumps.[19][20]

-

Efflux Pumps: The primary mechanism of resistance involves the upregulation of chromosomally encoded resistance-nodulation-division (RND)-type efflux pumps, such as AcrAB-TolC in Enterobacteriaceae and MexXY-OprM in Pseudomonas aeruginosa.[19][21] These pumps actively transport tigecycline out of the bacterial cell, reducing its intracellular concentration.[19][20]

-

Ribosomal Protection: While less common, mutations in ribosomal proteins can also contribute to reduced susceptibility to tigecycline.[12]

-

Enzymatic Inactivation: The acquisition of certain tet(X) genes, which encode for enzymes that can degrade tigecycline, has been identified as another mechanism of resistance.[19][20]

Figure 2: Primary mechanisms of tigecycline resistance.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare serial two-fold dilutions of tigecycline in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculate each well (except for the sterility control) with 50 µL of the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Read the MIC as the lowest concentration of tigecycline that completely inhibits visible growth of the organism as detected by the unaided eye.[7][19]

Time-Kill Assay

This assay determines the rate and extent of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Log-phase bacterial culture

-

Sterile test tubes or flasks

-

Shaking incubator (37°C)

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare tubes containing MHB with various concentrations of tigecycline (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without antibiotic.

-

Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Incubate all tubes at 37°C with constant agitation.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial ten-fold dilutions of the aliquots in sterile saline.

-

Plate a known volume of each dilution onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point.

-

Plot the log10 CFU/mL versus time for each tigecycline concentration and the growth control.[1][4][8][22][23]

Figure 3: Experimental workflow for a time-kill assay.

In Vivo Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents.

Materials:

-

Female ICR (CD-1) mice (or other suitable strain)

-

Cyclophosphamide (for inducing neutropenia)

-

Bacterial challenge strain

-

This compound for injection

-

Sterile saline

-

Anesthetic

-

Tissue homogenizer

-

Agar plates for colony counting

Procedure:

-

Induce Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[2][24][25]

-

Infection: Anesthetize the mice and infect them via intramuscular injection into the thigh with a standardized bacterial inoculum (e.g., 0.1 mL of 10^7 CFU/mL).[2][25]

-

Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with tigecycline administered subcutaneously or intravenously at various dosing regimens. Include a vehicle control group.

-

Euthanasia and Tissue Collection: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the infected thigh muscle.

-

Bacterial Quantification: Homogenize the thigh tissue in a known volume of sterile saline.

-

Perform serial dilutions of the tissue homogenate and plate onto appropriate agar.

-

Incubate the plates and count the colonies to determine the number of CFU per gram of thigh tissue.

-

Data Analysis: Compare the bacterial load in the thighs of treated mice to that of the control group to determine the efficacy of the tigecycline treatment regimens.[24][25][26][27]

Conclusion

This compound remains a critical tool in the management of infections caused by multidrug-resistant bacteria. Its unique mechanism of action and broad spectrum of activity make it a valuable therapeutic option. A thorough understanding of its pharmacodynamic properties, including its MIC distributions, AUC/MIC targets, and potential for resistance, is essential for its optimal clinical use and for the development of future antimicrobial agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of tigecycline and other novel antibiotics.

References

- 1. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. noblelifesci.com [noblelifesci.com]

- 3. Broth microdilution susceptibility testing. [bio-protocol.org]

- 4. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 5. Pharmacokinetics of high-dose tigecycline in critically ill patients with severe infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 9. jmilabs.com [jmilabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic/Pharmacodynamic Target Attainment of Tigecycline in Patients with Hepatic Impairment in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Population pharmacokinetics of tigecycline in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pulmonology.co.za [pulmonology.co.za]

- 16. e-lactancia.org [e-lactancia.org]

- 17. researchgate.net [researchgate.net]

- 18. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. goldbio.com [goldbio.com]

- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 21. protocols.io [protocols.io]

- 22. actascientific.com [actascientific.com]

- 23. nelsonlabs.com [nelsonlabs.com]

- 24. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. imquestbio.com [imquestbio.com]

- 26. researchgate.net [researchgate.net]

- 27. journals.asm.org [journals.asm.org]

Tigecycline Mesylate: A Technical Guide to its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline is a broad-spectrum glycylcycline antibiotic with potent activity against a wide array of bacterial pathogens, particularly multidrug-resistant (MDR) Gram-positive organisms.[1][2] As a derivative of minocycline, its structural modifications allow it to overcome common tetracycline resistance mechanisms, making it a valuable agent in treating complex infections.[3][4] This document provides a comprehensive technical overview of tigecycline's mechanism of action, its quantitative in vitro activity against key Gram-positive bacteria, detailed experimental protocols for susceptibility testing, and an examination of resistance mechanisms.

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis.[5][6] The core mechanism involves binding to the bacterial 30S ribosomal subunit, which physically blocks the entry of aminoacyl-tRNA molecules into the A-site of the ribosome.[2][3][7] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein production and inhibiting bacterial growth.[2]

A key structural feature of tigecycline is the N,N-dimethylglycylamido moiety attached to the 9-position of the minocycline core.[5] This modification enhances its binding affinity to the ribosome—five times greater than that of minocycline and over 100 times greater than that of tetracycline.[5] This strong binding and the molecule's bulky side chain allow it to effectively evade the two primary mechanisms of tetracycline resistance: ribosomal protection proteins and efflux pumps.[1][3][7]

In Vitro Activity Against Gram-Positive Pathogens

Tigecycline demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its efficacy is maintained against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE).[1][2] The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth, are summarized below. The MIC50 and MIC90 values indicate the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

| Gram-Positive Organism | Resistance Phenotype | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | 1,800 | 0.12 | 0.25 | [8] |

| Methicillin-Resistant (MRSA) | Not Specified | 0.12 | 0.5 | [8] | |

| Streptococcus pneumoniae | All phenotypes | 226 | 0.015 | 0.03 | [8] |

| Penicillin-Resistant | Not Specified | 0.015 | 0.03 | [8] | |

| All phenotypes | Not Specified | 0.125 | 0.125 | [9] | |

| Streptococcus pyogenes | All phenotypes | 259 | 0.03 | 0.03 | [8] |

| Enterococcus faecalis | Vancomycin-Susceptible | 93 | 0.12 | 0.5 | [8] |

Experimental Protocols for Susceptibility Testing

Accurate determination of tigecycline susceptibility is critical for clinical decision-making. Several methodologies are employed, with broth microdilution serving as the reference standard.

Broth Microdilution (BMD) Method

Broth microdilution is the gold-standard method for quantitative antimicrobial susceptibility testing.[10][11]

-

Preparation of Tigecycline Plates: A series of two-fold dilutions of tigecycline mesylate are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) within microtiter plates. The typical concentration range tested is 0.008 to 16 µg/mL.

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The prepared microtiter plates are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are visually inspected or read using a plate reader. The MIC is recorded as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

Agar-Based Methods

Etest (Agar Gradient Method): This method involves a plastic strip impregnated with a continuous gradient of tigecycline.[12][13]

-

Plate Inoculation: A standardized bacterial suspension (0.5 McFarland) is swabbed evenly across the surface of a Mueller-Hinton agar plate.

-

Strip Application: The Etest strip is placed on the agar surface. The antibiotic diffuses into the agar, creating a stable, continuous concentration gradient.

-

Incubation: The plate is incubated under the same conditions as the BMD method.

-

MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC value is read where the lower edge of the inhibition ellipse intersects the MIC scale printed on the strip.[12]

Disk Diffusion (Kirby-Bauer): This is a qualitative method used to determine if a bacterium is susceptible, intermediate, or resistant.[12][14]

-

Plate Inoculation: An agar plate is inoculated with a standardized bacterial suspension as described for the Etest.

-

Disk Application: A paper disk containing a fixed amount of tigecycline (e.g., 15 µg) is placed on the agar surface.[14]

-

Incubation: The plate is incubated for 18-24 hours.

-

Interpretation: The diameter of the zone of inhibition around the disk is measured. This diameter is then compared to established breakpoints (e.g., from the FDA or EUCAST) to categorize the isolate as susceptible, intermediate, or resistant.[12]

Mechanisms of Resistance in Gram-Positive Bacteria

While resistance to tigecycline in Gram-positive bacteria is uncommon, it can emerge.[9][15] The primary mechanisms do not involve the classic tetracycline resistance pathways that tigecycline was designed to evade. Instead, resistance is often associated with the overexpression of chromosomally encoded multidrug efflux pumps.

-

Staphylococcus aureus : In S. aureus, decreased susceptibility and resistance have been linked to the overexpression of the MepA efflux pump, which belongs to the multidrug and toxin extrusion (MATE) family.[4][16]

-

Enterococcus species : Upregulation of genes associated with tetracycline resistance efflux pumps (e.g., tet(L)) and ribosomal protection proteins (e.g., tet(M)) has been shown to contribute to the development of tigecycline resistance in enterococci.[17]

Conclusion

This compound remains a potent antimicrobial agent with excellent in vitro activity against a wide range of clinically significant Gram-positive bacteria, including challenging MDR pathogens like MRSA and VRE. Its unique mechanism of action allows it to bypass common tetracycline resistance mechanisms, although resistance mediated by the upregulation of efflux pumps can occur. Standardized susceptibility testing, with broth microdilution as the reference method, is essential for guiding its appropriate clinical use. For professionals in drug development and research, tigecycline serves as a key example of successful antibiotic modification to overcome existing resistance.

References

- 1. Tigecycline for the treatment of infections due to resistant Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 4. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tigecycline - Wikipedia [en.wikipedia.org]

- 6. Tigecycline - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative activity of tigecycline and tetracycline on Gram-negative and Gram-positive bacteria revealed by a multicentre study in four North European countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Comparative Evaluation of Seven Tigecycline Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. INVESTIGATION OF TIGECYCLINE SUSCEPTIBILITY OF MULTIDRUG-RESISTANT ACINETOBACTER BAUMANNII ISOLATES BY DISC DIFFUSION, AGAR GRADIENT AND BROTH MICRODILUTION TESTS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Evaluation of role of Tigecycline among clinically significant multidrug resistant pathogens from a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of the Activity of Tigecycline against Gram-Positive and Gram-Negative Organisms Collected from Italy between 2012 and 2014, as Part of the Tigecycline Evaluation and Surveillance Trial (T.E.S.T.) [mdpi.com]

- 16. journal.hep.com.cn [journal.hep.com.cn]

- 17. Mechanisms of Antibiotic Resistance in Important Gram-Positive and Gram-Negative Pathogens and Novel Antibiotic Solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Activity of Tigecycline Mesylate Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline, a glycylcycline antibiotic, serves as a critical therapeutic agent against infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its unique chemical structure allows it to overcome common tetracycline resistance mechanisms, making it a last-line treatment option in many clinical scenarios.[1][2][3] This guide provides a detailed examination of tigecycline's mechanism of action, its spectrum of activity with quantitative data, the molecular basis of emerging resistance, and standardized experimental protocols for its evaluation.

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis.[4][5] As a derivative of minocycline, its defining feature is a 9-t-butylglycylamido substitution, which enhances its binding affinity to the bacterial ribosome.[6]

The core mechanism involves:

-

Binding to the 30S Ribosomal Subunit: Tigecycline binds with high affinity to the 16S rRNA of the 30S ribosomal subunit.[3][6] This binding is five times stronger than that of tetracycline and minocycline.

-

Blocking tRNA Entry: By binding to the A site of the ribosome, tigecycline sterically hinders the association of aminoacyl-tRNA molecules.[3][4][7]

-

Inhibition of Polypeptide Elongation: This blockade effectively halts the addition of new amino acids to the nascent peptide chain, thereby arresting protein synthesis and bacterial growth.

A key advantage of tigecycline is its ability to evade the two primary mechanisms of tetracycline resistance:

-

Ribosomal Protection Proteins (RPPs): The bulky C-9 substituent prevents the binding of RPPs, such as Tet(M), which would otherwise dislodge older tetracyclines from the ribosome.[6]

-

Efflux Pumps: While tigecycline is a substrate for some multidrug efflux pumps, it is not affected by the common tetracycline-specific efflux pumps.[8]

References

- 1. journal.hep.com.cn [journal.hep.com.cn]

- 2. Mechanisms of tigecycline resistance in Gram-negative bacteria: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of tigecycline resistance in Gram-negative bacteria: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 5. Tigecycline - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The tigecycline resistance mechanisms in Gram-negative bacilli [frontiersin.org]

- 7. reference.medscape.com [reference.medscape.com]

- 8. Validation and Reproducibility Assessment of Tigecycline MIC Determinations by Etest - PMC [pmc.ncbi.nlm.nih.gov]

tigecycline mesylate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigecycline mesylate is a broad-spectrum glycylcycline antibiotic, representing a critical therapeutic option against a wide array of bacterial pathogens, including those exhibiting multidrug resistance. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. It details its mechanism of action, focusing on the inhibition of bacterial protein synthesis. Furthermore, this guide outlines key experimental protocols for the evaluation of its antimicrobial susceptibility and discusses its stability. The information is presented to support further research and development efforts in the field of infectious diseases.

Chemical Structure and Identification

Tigecycline is a synthetic derivative of minocycline, characterized by a glycylamido moiety attached at the C-9 position of the tetracycline core. This structural modification is crucial for its expanded spectrum of activity and its ability to overcome common tetracycline resistance mechanisms. The mesylate salt form enhances the aqueous solubility of the compound.

Below is a two-dimensional representation of the chemical structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (4S,4aS,5aR,12aS)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid |

| CAS Number | 1135871-27-0 |

| Molecular Formula | C₃₀H₄₃N₅O₁₁S |

| Molecular Weight | 681.75 g/mol |

| Synonyms | GAR-936 mesylate, Tygacil mesylate |

Physicochemical Properties

The physicochemical properties of this compound are essential for its formulation, stability, and pharmacokinetic profile. A summary of these properties is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| pKa (Strongest Acidic) | 3.17[1] |

| pKa (Strongest Basic) | 8.97[1] |

| Solubility | Soluble in DMSO.[2] Soluble in ethanol (~1 mg/mL), and dimethyl formamide (DMF) (~30 mg/mL).[3] Soluble in PBS (pH 7.2) at approximately 10 mg/mL.[3] |

| Melting Point | Data not available in the searched literature. |

| Appearance | Light yellow to brown powder or crystal. |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tigecycline exerts its bacteriostatic action by inhibiting protein synthesis in bacteria.[1][4] It binds to the bacterial 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1] This prevents the incorporation of amino acids into the growing peptide chain, thereby halting protein elongation.[1] The glycylamido substitution at the 9-position enhances its binding affinity to the ribosome, making it effective against bacteria that have developed resistance to older tetracyclines through ribosomal protection or efflux pumps.[5]

The following diagram illustrates the signaling pathway of tigecycline's inhibitory action on bacterial protein synthesis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Methodology:

-

Preparation of Tigecycline Stock Solution: A stock solution of this compound is prepared in an appropriate solvent, typically water or a buffer, to a known concentration.

-

Serial Dilutions: A two-fold serial dilution of the tigecycline stock solution is prepared in a 96-well microtiter plate containing Mueller-Hinton broth (MHB). It is crucial to use freshly prepared MHB (less than 12 hours old) as the activity of tigecycline can be affected by the age of the medium.[6]

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate, including a growth control well without the antibiotic, is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

The following diagram provides a generalized workflow for this experimental protocol.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

The stability of this compound in various solutions can be assessed using a validated HPLC method.

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in the desired solvent or formulation and stored under specific conditions (e.g., temperature, light exposure). Aliquots are taken at predetermined time points.

-

HPLC System: A reversed-phase HPLC system with a C18 column is typically used. The mobile phase composition and flow rate are optimized to achieve good separation of tigecycline from its degradation products.

-

Detection: A UV detector is commonly employed for the detection of tigecycline, with the wavelength set at its maximum absorbance.

-